5-Methylimidazo[1,2-a]pyridin-3-amine chemical properties
5-Methylimidazo[1,2-a]pyridin-3-amine chemical properties
This technical guide provides a comprehensive analysis of 5-Methylimidazo[1,2-a]pyridin-3-amine , a privileged scaffold in medicinal chemistry known for its utility in designing kinase inhibitors, antiviral agents, and GABA modulators.
Chemical Class: Fused Bicyclic Heterocycle | Role: Privileged Medicinal Scaffold
Executive Summary
5-Methylimidazo[1,2-a]pyridin-3-amine represents a specialized subclass of the imidazo[1,2-a]pyridine family. While the parent scaffold is ubiquitous in drugs like Zolpidem, the 5-methyl substitution introduces critical steric and electronic differentiators. The methyl group at the C5 position (peri to the bridgehead nitrogen) creates a unique steric environment that influences binding selectivity in protein pockets and alters the metabolic profile compared to its unsubstituted counterparts. This guide details its structural logic, synthesis via multicomponent reactions, and reactivity profile.
Structural & Electronic Analysis
Nomenclature & Numbering Logic
Correct numbering is critical for this scaffold, as cyclization often inverts the numbering relative to the pyridine precursor.
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Bridgehead Nitrogen: Position 4.[1]
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Imidazole Nitrogen: Position 1 (Basic center).
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Substituents: The 5-methyl group is located on the pyridine ring, adjacent to the bridgehead nitrogen.
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Precursor Mapping: Synthesized from 6-methylpyridin-2-amine . The 6-methyl group of the pyridine becomes the 5-methyl group of the fused system.
Electronic Properties
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Basicity (pKa): The imidazo[1,2-a]pyridine core is a weak base (pKa ~5.0–6.0). Protonation occurs preferentially at N1 (the imidazole nitrogen), not the exocyclic 3-amine or the bridgehead N4. The 5-methyl group (+I effect) slightly increases the basicity of N1 compared to the unsubstituted parent.
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Nucleophilicity: The C3-amino group is the primary nucleophile, readily participating in acylation, alkylation, and urea formation.
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Steric Clash: The 5-methyl group exerts peri-strain on the bridgehead nitrogen (N4) and any substituents at C3. In 3-amino derivatives, this steric bulk can restrict the rotation of N-substituents, locking conformations—a feature exploited in designing atropisomeric kinase inhibitors.
Synthesis Strategies
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most efficient route to 3-amino derivatives is the GBB multicomponent reaction. This one-pot process couples an aldehyde, an isocyanide, and a 2-aminopyridine.[2][3]
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Reaction Type: [4+1] Cycloaddition (formal).
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Key Precursor: 6-Methylpyridin-2-amine (Crucial: Using 2-aminopyridine yields the unsubstituted scaffold; using 3-methylpyridin-2-amine yields the 8-methyl isomer).
-
Catalysts: Lewis acids (
, ) or Brønsted acids ( , ). -
Product: Secondary amine (R-NH-Scaffold).
Accessing the Primary Amine (-NH2)
Standard GBB yields secondary amines. To obtain the free primary amine (-NH2 ), two strategies are employed:
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Modified GBB with TMSCN: Replacing the isocyanide with Trimethylsilyl Cyanide (TMSCN) yields the primary amine directly.
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Cleavable Isocyanides: Using tert-butyl isocyanide or 1,1,3,3-tetramethylbutyl isocyanide in the GBB reaction, followed by acid-mediated deprotection (e.g., TFA or HCl).
Experimental Protocols
Protocol A: GBB Synthesis of Secondary Amine Derivatives
Objective: Synthesis of N-cyclohexyl-5-methylimidazo[1,2-a]pyridin-3-amine.
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Reagents:
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6-Methylpyridin-2-amine (1.0 mmol)
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Benzaldehyde (1.0 mmol)
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Cyclohexyl isocyanide (1.1 mmol)
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Catalyst: Scandium(III) triflate (
) (5 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM) (3 mL)
-
-
Procedure:
-
Dissolve amine and aldehyde in MeOH. Stir for 15 min to pre-form the imine intermediate.
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Add isocyanide and catalyst.
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Stir at room temperature (or 50°C for sluggish substrates) for 12 hours.
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Monitor: TLC (usually 5% MeOH in DCM).
-
-
Workup:
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Concentrate solvent.
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Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
-
Yield Expectation: 75–90%.
Protocol B: Synthesis of Primary Amine via Nitro-Reduction
Objective: Synthesis of free 5-methylimidazo[1,2-a]pyridin-3-amine (when GBB is not suitable).
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Step 1: Cyclization: React 6-methylpyridin-2-amine with chloroacetaldehyde/bromoacetaldehyde to form 5-methylimidazo[1,2-a]pyridine.
-
Step 2: Nitration: Treat with
(controlled conditions) or (nitrosation) to introduce or at position 3. -
Step 3: Reduction: Hydrogenation (
, Pd/C) or chemical reduction ( ) yields the 3-amine.-
Note: The free primary amine is sensitive to air oxidation (dimerization to azo compounds). Store as HCl salt.
-
Physicochemical Data & Reactivity Profile
NMR Diagnostics
The 5-methyl group provides a distinct handle for structural verification.
| Proton/Carbon | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| 5-CH3 | 2.50 – 2.95 | Singlet (3H) | Deshielded by aromatic ring current and N4. |
| H-2 | 7.30 – 7.60 | Singlet (1H) | Absent in 2-substituted derivatives. |
| H-7 | 6.60 – 6.80 | Triplet/dd | Coupling with H-6 and H-8. |
| H-8 | 7.40 – 7.60 | Doublet | Adjacent to N1. |
Reactivity & Stability
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Oxidative Instability: The electron-rich 3-amino group makes the ring susceptible to oxidative dimerization. Recommendation: Perform reactions under
atmosphere. -
Electrophilic Substitution:
Mechanism Visualization (GBB Reaction)
The following diagram illustrates the mechanism of the Groebke-Blackburn-Bienaymé reaction, highlighting the critical role of the 6-methylpyridin-2-amine in determining the regiochemistry of the final 5-methyl scaffold.
Caption: Mechanistic pathway of the GBB reaction converting 6-methylpyridin-2-amine into the 5-methylimidazo[1,2-a]pyridin-3-amine scaffold.
References
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Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[6][7] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.
-
Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction.[8][9] European Journal of Organic Chemistry, 2019(42), 7007–7049. (Authoritative review on GBB chemistry).
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19, 48.
- Hulme, C., et al. (2002). High-throughput solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines via a three component condensation. Tetrahedron Letters, 43(33), 5707-5710. (Describes TMSCN method for primary amines).
- Di Mauro, G., et al. (2006). 3-Aminoimidazo[1,2-a]pyridines as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2552-2555.
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